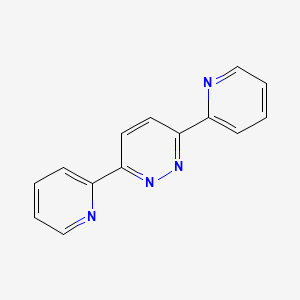
3-(Dimethylamino)-1-(3-methylthiophen-2-yl)prop-2-en-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Dimethylamino)-1-(3-methylthiophen-2-yl)prop-2-en-1-one, also known as 3-DMA, is a synthetic compound that has been studied for its potential applications in various scientific fields. It has been found to have a wide range of effects, including a variety of biochemical and physiological effects, as well as potential applications in laboratory experiments.
Aplicaciones Científicas De Investigación
Structural Analysis and Crystal Properties :
- This compound has been analyzed for its crystal structure and properties. Molecules of this compound link through hydrogen bonds, forming inversion dimers and stacking along the c-axis through C-H⋯π interactions (Ghorab et al., 2012).
Synthesis of Heterocyclic Systems :
- It has been used in the synthesis of various heterocyclic systems like pyrido[1,2-a]pyrimidin-4-ones, thiazolo[3,2-a]pyrimidin-5-ones, and pyrido[1,2-a]pyridin-4-ones (Selič et al., 1997).
Antileukemia Activity :
- Compounds derived from this molecule have been investigated for their antileukemia activity, particularly the thiosemicarbazide derivatives (Popuşoi et al., 2014).
Preparation and Reactivity Studies :
- The preparation, structure, and reactivity of derivatives of this compound have been explored, providing insights into its potential applications in synthetic chemistry (Koch et al., 1990).
Development of Fluorescent Probes :
- This compound has been incorporated into the development of fluorescent probes for detecting metal ions and amino acids in aqueous solutions (Guo et al., 2014).
Proton Acceptance in Hydrogen Bonds :
- Its carbonyl units, due to the electron-donating effects of terminal dimethylamino groups, serve as excellent proton acceptors, forming intra- and intermolecular hydrogen bonds (Pleier et al., 2003).
Structural Elucidation and Hirshfeld Surface Analysis :
- The compound has been characterized by spectroscopic techniques and confirmed by X-ray diffraction, with a focus on analyzing intermolecular interactions in its crystal structure (Shivalingegowda et al., 2017).
Chemosensor Development :
- It has been used in the development of chemosensors for the detection of metal ions like Fe+3, demonstrating its potential in analytical chemistry (Singh et al., 2014).
Nonlinear Optical Properties :
- Derivatives of this compound have been investigated for their nonlinear optical properties, suggesting their potential use in optical device applications (Rahulan et al., 2014).
Synthesis of Biologically Active Compounds :
- It serves as an important intermediate in the synthesis of various biologically active compounds, including those with potential anticancer properties (Zou et al., 2018).
Synthesis of Novel Heterocycles :
- The compound has been utilized in the synthesis of novel heterocyclic compounds, demonstrating its versatility in organic synthesis (Darweesh et al., 2016).
Mechanistic Analysis in Cycloaddition Reactions :
- Its derivatives have been studied for their mechanisms and regioselectivity in 1,3-dipolar cycloaddition reactions, highlighting its significance in understanding reaction dynamics (Moeinpour & Khojastehnezhad, 2015).
Propiedades
IUPAC Name |
(E)-3-(dimethylamino)-1-(3-methylthiophen-2-yl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NOS/c1-8-5-7-13-10(8)9(12)4-6-11(2)3/h4-7H,1-3H3/b6-4+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFPADGKZEMJAKN-GQCTYLIASA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=C1)C(=O)C=CN(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(SC=C1)C(=O)/C=C/N(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>29.3 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24819005 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![4-[(2,8-dimethylquinolin-4-yl)amino]benzoic Acid Hydrochloride](/img/structure/B2515596.png)

![N-(2-{[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]methoxy}phenyl)acetamide](/img/structure/B2515600.png)

![N-methyl-2-(methylsulfanyl)thieno[3,2-d]pyrimidin-4-amine](/img/structure/B2515603.png)

![N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-1-(methylsulfonyl)piperidine-4-carboxamide](/img/structure/B2515606.png)
![N-Methyl-N-[(3-methylimidazol-4-yl)methyl]prop-2-enamide](/img/structure/B2515608.png)
![N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-2-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2515610.png)
